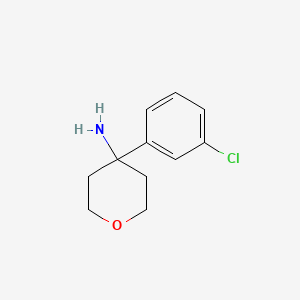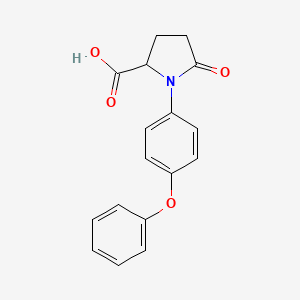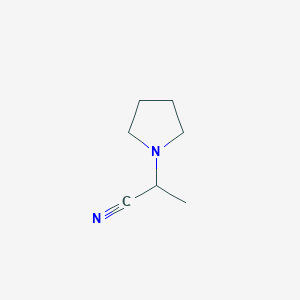
2-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound that features a dichlorophenyl group and a morpholine ring attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the following steps:
Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a phenyl compound.
Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Formation of the acetonitrile moiety: This can be done through cyanation reactions, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the morpholine ring or phenyl group.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in organic reactions.
Material Science:
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Biochemistry: Studies on its interaction with biological macromolecules.
Medicine
Therapeutics: Potential use in the development of new medications, particularly for conditions where similar compounds have shown efficacy.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
2-(2,3-Dichlorophenyl)-2-(piperidin-4-yl)acetonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile may exhibit unique properties due to the specific positioning of the chlorine atoms and the presence of the morpholine ring, which can influence its reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-10-3-1-2-9(12(10)14)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFJSQBHINZZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-Chlorophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxylicacid](/img/structure/B7791567.png)
![2-{2-[1-(4-Chlorophenyl)cyclopentyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7791574.png)



![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B7791607.png)







